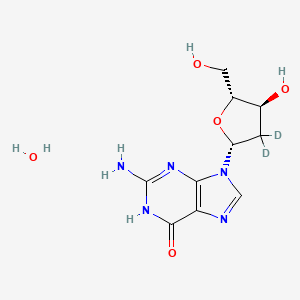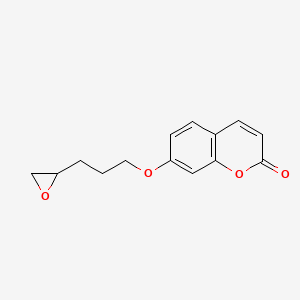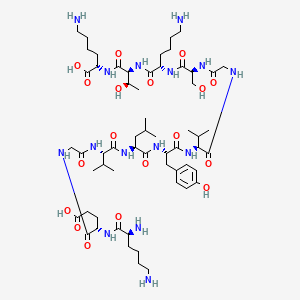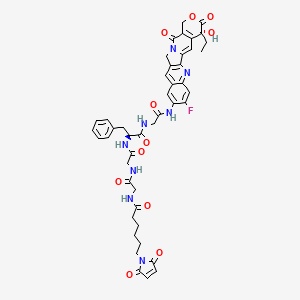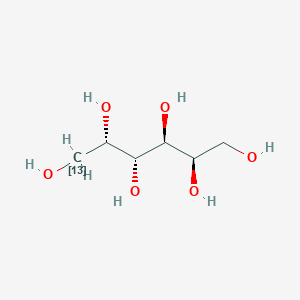
Dulcite-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a sugar alcohol with a slightly sweet taste and is a metabolic breakdown product of galactose . The compound is labeled with carbon-13, a stable isotope of carbon, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Dulcite-13C is synthesized by incorporating carbon-13 into the molecular structure of dulcite. The synthesis involves the reduction of galactose, where carbon-13 is introduced at specific positions within the molecule . The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled precursors and advanced reduction techniques to ensure the incorporation of the isotope at the desired positions. The production is carried out in specialized facilities equipped with the necessary equipment for handling isotopes and ensuring product purity .
化学反応の分析
Types of Reactions
Dulcite-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and its interactions with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl compounds, while reduction can yield various alcohol derivatives .
科学的研究の応用
Dulcite-13C has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Dulcite-13C involves its incorporation into metabolic pathways where it serves as a tracer. The carbon-13 isotope allows researchers to monitor the movement and transformation of carbon atoms within biological systems. This helps in understanding the metabolic fate of compounds and the interactions between different metabolic pathways .
類似化合物との比較
Similar Compounds
Dulcitol-13C-3: Another carbon-13 labeled form of dulcite with similar properties and applications.
Melampyrit-13C: A synonym for Dulcite-13C, indicating the same compound with carbon-13 labeling.
Uniqueness
This compound is unique due to its specific labeling with carbon-13, which provides distinct advantages in tracing and studying metabolic pathways. The stable isotope labeling allows for precise quantitation and tracking of carbon atoms, making it a valuable tool in various scientific research fields .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
(2R,3S,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m0/s1 |
InChIキー |
FBPFZTCFMRRESA-FYUKPSRXSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
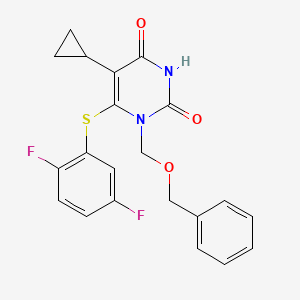

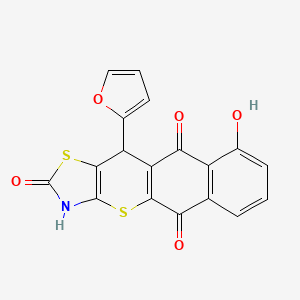
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
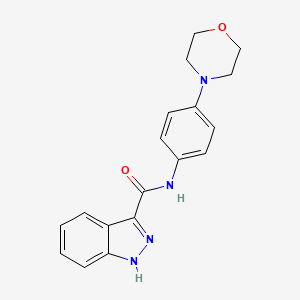
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
